molecular formula C6H11NO2 B2903379 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane CAS No. 1408075-25-1

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Cat. No. B2903379
CAS RN: 1408075-25-1
M. Wt: 129.159
InChI Key: TWEISKJFQUHRBG-HCWXCVPCSA-N
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Description

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 113.16 g/mol .


Chemical Reactions Analysis

A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 113.16 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Efficient preparation methods for 8-oxa-6-azabicyclo[3.2.1]octanes, which can be incorporated into structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids, have been established (Williams, Patnaik, & Cortez, 2007).
  • Chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems can be synthesized from protected phosphoramidate derivatives of carbohydrates, offering a new route for the asymmetric synthesis of these structures (Francisco, Herrera, & Suárez, 2000).
  • Synthesis and structural studies of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives reveal stereoelectronic effects and preferred conformations, providing insights into the structural and conformational aspects of these compounds (Diez et al., 1991).

Advanced Synthetic Applications

  • The synthesis of a constrained polyfunctional bicyclic iminocyclitol scaffold from L-sorbose, including the 8-oxa-3-azabicyclo[3.2.1]octane framework, has been achieved. This method is notable for its use in producing protected sugar amino acids and tricyclic frameworks (O’Reilly, O'Brien, & Murphy, 2009).
  • The efficient synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride through a four-step process starting with 5-hydroxymethyl-2-furfuraldehyde showcases its potential as a building block for synthesizing bioactive molecules (Connolly et al., 2010).
  • A novel synthesis route for 8-oxa-3-azabicyclo[3.2.1]octane via one-pot aminocyclization of 2,5-tetrahydrofurandimethanol, catalyzed by Pt/NiCuAlOx, highlights the versatility and utility of this compound in organic synthesis (Cui et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 8-Hydroxy-6-oxa-3-azabicyclo[32It is used as a raw material and intermediate in the synthesis of various substances, including potential pi3k inhibitors .

Mode of Action

The exact mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32Its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine suggests that it might interact with similar targets and pathways .

Biochemical Pathways

The specific biochemical pathways affected by 8-Hydroxy-6-oxa-3-azabicyclo[32Given its use in the development of pi3k inhibitors , it may be involved in pathways related to cell growth, proliferation, and survival.

Result of Action

The molecular and cellular effects of 8-Hydroxy-6-oxa-3-azabicyclo[32Compounds with similar structures have shown agonist activity in κ-opioid receptors (kor) and cytotoxic activity on different tumor cell lines .

Future Directions

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this compound and its potential applications, indicating promising future directions for its use and study.

properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEISKJFQUHRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293110
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1419101-23-7
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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